molecular formula C11H16ClNO3 B7789773 3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride

3',4'-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride

Cat. No.: B7789773
M. Wt: 245.70 g/mol
InChI Key: IUNGEEAXDFWWSQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride involves several steps. One common method includes the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)acetophenone in the presence of an ion exchange resin . This process helps control impurities and ensures the desired purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of ion exchange resins during hydrogenation is crucial for maintaining product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride involves its interaction with specific molecular targets and pathways. In the case of its reduction product, isoproterenol hydrochloride, it acts as a non-selective β-adrenoreceptor agonist, exerting β-sympathomimetic action on the beta receptors of the heart, bronchi, skeletal muscle, and alimentary tract .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride is unique due to its specific isopropylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of isoproterenol hydrochloride, a compound with significant medical applications .

Properties

IUPAC Name

[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-propan-2-ylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,12-14H,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNGEEAXDFWWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH2+]CC(=O)C1=CC(=C(C=C1)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16899-81-3
Record name Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1-methylethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16899-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoproterenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016899813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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